molecular formula C9H9FN2O B1346410 2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol CAS No. 915924-12-8

2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol

Cat. No.: B1346410
CAS No.: 915924-12-8
M. Wt: 180.18 g/mol
InChI Key: SWKSVTTXULUADI-UHFFFAOYSA-N
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Description

2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol is a fluorinated benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that have significant biological and pharmacological activities. The addition of a fluorine atom enhances the compound’s stability and bioavailability, making it a valuable molecule in various scientific research fields .

Scientific Research Applications

2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol has diverse applications in scientific research:

Safety and Hazards

The compound is classified as a danger according to GHS05. It has hazard statements H318, and precautionary statements P280 - P305 + P351 + P338 . It is classified as Eye Dam. 1 and is stored under storage class code 11 - Combustible Solids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol typically involves the condensation of ortho-phenylenediamine with a fluorinated aldehyde or ketone. One common method includes the reaction of 4-fluoro-1,2-phenylenediamine with glyoxal in the presence of an acid catalyst, followed by reduction with sodium borohydride to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions, particularly at the benzimidazole ring, to form various reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol involves its interaction with various molecular targets:

Comparison with Similar Compounds

  • 2-(2-Chloro-1H-benzimidazol-1-yl)ethanol
  • 1-(1H-benzimidazol-2-yl)ethanol
  • (6-Methoxy-1H-benzimidazol-2-yl)methanol

Comparison:

Properties

IUPAC Name

2-(6-fluoro-1H-benzimidazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O/c10-6-1-2-7-8(5-6)12-9(11-7)3-4-13/h1-2,5,13H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKSVTTXULUADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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